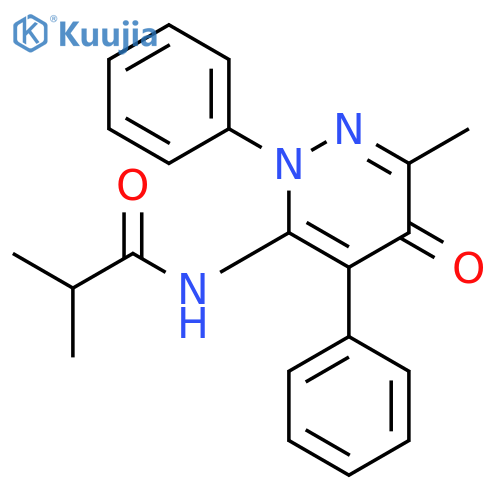Cas no 896071-03-7 (2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide)

896071-03-7 structure
商品名:2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide
CAS番号:896071-03-7
MF:C21H21N3O2
メガワット:347.410344839096
CID:5440677
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)propanamide
- 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide
-
- インチ: 1S/C21H21N3O2/c1-14(2)21(26)22-20-18(16-10-6-4-7-11-16)19(25)15(3)23-24(20)17-12-8-5-9-13-17/h4-14H,1-3H3,(H,22,26)
- InChIKey: IYMYGNAIJFDSCS-UHFFFAOYSA-N
- ほほえんだ: C(NC1N(C2=CC=CC=C2)N=C(C)C(=O)C=1C1=CC=CC=C1)(=O)C(C)C
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3225-7466-1mg |
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide |
896071-03-7 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3225-7466-2μmol |
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide |
896071-03-7 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3225-7466-2mg |
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide |
896071-03-7 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3225-7466-4mg |
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide |
896071-03-7 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3225-7466-3mg |
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide |
896071-03-7 | 90%+ | 3mg |
$63.0 | 2023-04-27 |
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
896071-03-7 (2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
